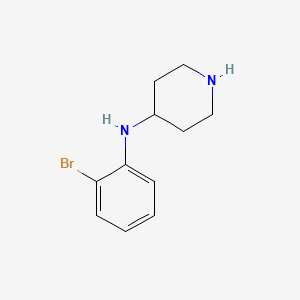![molecular formula C9H7BrN2O3 B1527575 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid CAS No. 1247390-92-6](/img/structure/B1527575.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid
Overview
Description
5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid is a chemical compound that belongs to the class of furan derivatives It features a furan ring, a bromo-substituted pyrazole ring, and a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of biological targets .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating enzymatic activity .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
The compound’s solubility, molecular weight, and structure suggest that it may have favorable bioavailability .
Result of Action
Related compounds have been shown to exert a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to altered nerve pulse transmission, affecting cellular communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits oxidative phosphorylation by interfering with the ATP-32P exchange reaction . This inhibition disrupts the production of ATP, the primary energy currency of the cell, thereby affecting cellular energy metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound remains stable under normal storage conditions . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, are still under investigation. Preliminary studies suggest that prolonged exposure to the compound can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cellular metabolism and improved energy utilization . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in oxidative phosphorylation and calcium uptake . These interactions can lead to alterations in cellular energy metabolism and calcium homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, affecting its localization and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid typically involves multiple steps. One common approach is the reaction of 4-bromo-1H-pyrazole with an appropriate furan derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid.
Reduction: The reduction of the carboxylic acid group can yield the corresponding alcohol or amine derivative.
Substitution: Substitution reactions can result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its bromo-substituted pyrazole ring can interact with various biological targets.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of new drugs with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it suitable for various applications.
Comparison with Similar Compounds
4-bromo-1H-pyrazole
Furan-3-carboxylic acid
Pyrazole derivatives
Uniqueness: 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid stands out due to its combination of a bromo-substituted pyrazole ring and a furan ring with a carboxylic acid group. This unique structure provides it with distinct chemical and biological properties compared to other similar compounds.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c10-7-2-11-12(3-7)4-8-1-6(5-15-8)9(13)14/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXBAYSXECXNDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


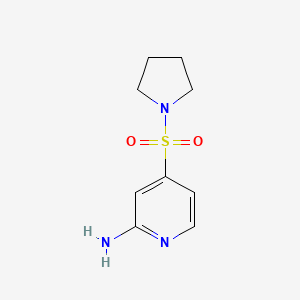
methylamine](/img/structure/B1527494.png)


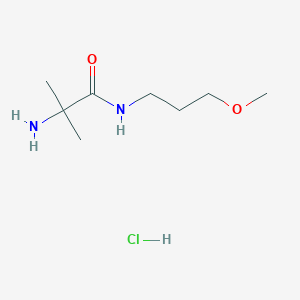
![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)
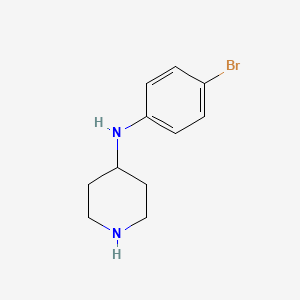
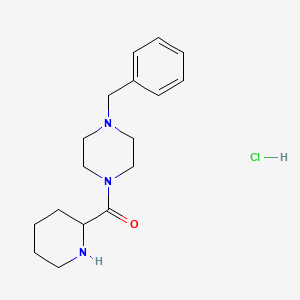
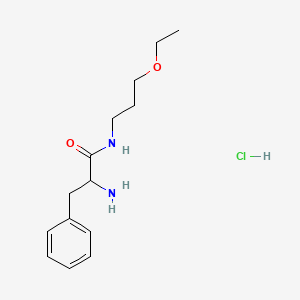
![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)
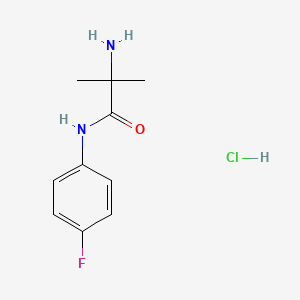
![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)
![tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate](/img/structure/B1527514.png)
